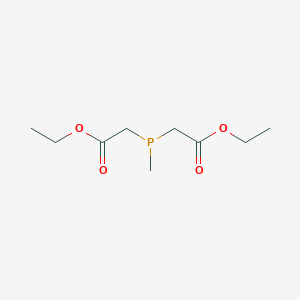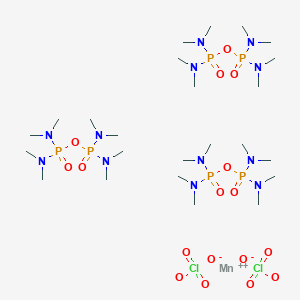
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is a coordination compound with the chemical formula Mn(OMPA)₃(ClO₄)₂. This compound is known for its unique electronic structure and has been studied for its absorption, emission, and excitation spectra . The compound features manganese in the +2 oxidation state, coordinated by three octamethylpyrophosphoramide ligands and two perchlorate anions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of manganese(II) salts with octamethylpyrophosphoramide in the presence of perchlorate anions. The reaction is usually carried out in a suitable solvent such as methanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the octamethylpyrophosphoramide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like water, methanol, or acetonitrile under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while reduction reactions may produce manganese(0) or manganese(I) species .
Aplicaciones Científicas De Investigación
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:
Chemistry: Studied for its unique electronic properties and coordination chemistry.
Biology: Potential use in studying manganese-dependent enzymes and their mechanisms.
Medicine: Investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Industry: Possible applications in catalysis and materials science.
Mecanismo De Acción
The mechanism by which Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate exerts its effects involves its interaction with various molecular targets. The manganese center can participate in redox reactions, influencing the activity of enzymes and other biological molecules. The octamethylpyrophosphoramide ligands provide stability and solubility to the complex, facilitating its interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(2+), tris(pyridin-2-ylmethyl)amine, diperchlorate: Similar coordination environment but different ligands.
Manganese(2+), tris(acetylacetonato), diperchlorate: Features acetylacetonate ligands instead of octamethylpyrophosphoramide.
Uniqueness
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand environment, which imparts distinct electronic and spectroscopic properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment that influences the compound’s reactivity and stability .
Propiedades
Número CAS |
38668-83-6 |
|---|---|
Fórmula molecular |
C24H72Cl2MnN12O17P6 |
Peso molecular |
1112.6 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;manganese(2+);diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Mn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
NMYUTGQGPULNOG-UHFFFAOYSA-L |
SMILES canónico |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


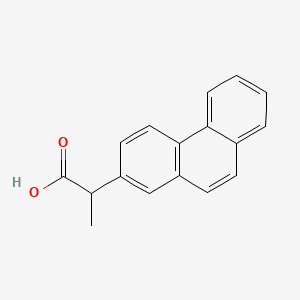
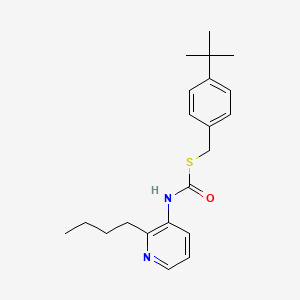
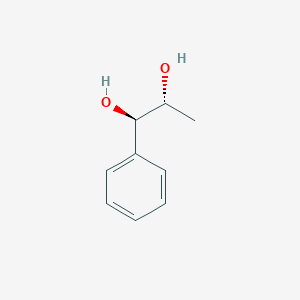
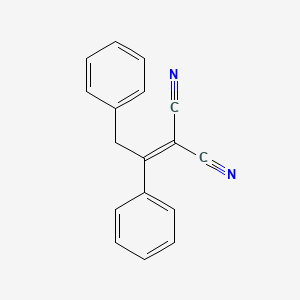
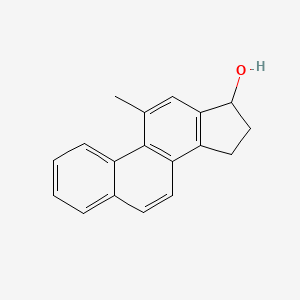
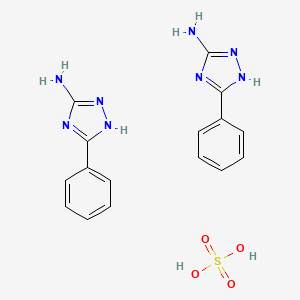
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
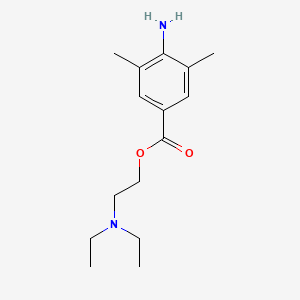
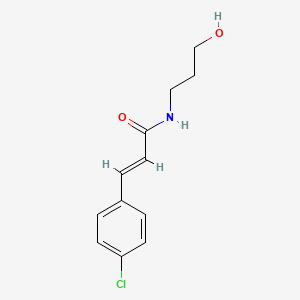

![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

